molecular formula C7H9N5 B14270705 3-(4,5-Dihydro-1H-imidazol-2-yl)pyrazin-2-amine CAS No. 139293-77-9

3-(4,5-Dihydro-1H-imidazol-2-yl)pyrazin-2-amine

Cat. No.: B14270705
CAS No.: 139293-77-9
M. Wt: 163.18 g/mol
InChI Key: OXGBDIPXWKTILW-UHFFFAOYSA-N
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Description

3-(4,5-Dihydro-1H-imidazol-2-yl)pyrazin-2-amine is a heterocyclic compound that features both imidazole and pyrazine rings. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it a valuable subject of study in medicinal chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4,5-Dihydro-1H-imidazol-2-yl)pyrazin-2-amine typically involves the formation of the imidazole and pyrazine rings through various synthetic routes. Common methods include:

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Mechanism of Action

The mechanism of action of 3-(4,5-Dihydro-1H-imidazol-2-yl)pyrazin-2-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 3-(4,5-Dihydro-1H-imidazol-2-yl)pyrazin-2-amine is unique due to its combined imidazole and pyrazine rings, which confer distinct chemical and biological properties. This dual structure allows it to participate in a broader range of reactions and interact with a wider variety of biological targets compared to compounds with only one of these rings .

Properties

CAS No.

139293-77-9

Molecular Formula

C7H9N5

Molecular Weight

163.18 g/mol

IUPAC Name

3-(4,5-dihydro-1H-imidazol-2-yl)pyrazin-2-amine

InChI

InChI=1S/C7H9N5/c8-6-5(9-1-2-10-6)7-11-3-4-12-7/h1-2H,3-4H2,(H2,8,10)(H,11,12)

InChI Key

OXGBDIPXWKTILW-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)C2=NC=CN=C2N

Origin of Product

United States

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